molecular formula C37H67NO3 B601843 Fingolimodstearatamid CAS No. 1242271-27-7

Fingolimodstearatamid

Katalognummer: B601843
CAS-Nummer: 1242271-27-7
Molekulargewicht: 573.95
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod Stearate Amide is a derivative of Fingolimod, a well-known sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis. Fingolimod Stearate Amide is a modified version of Fingolimod, designed to enhance its pharmacological properties and broaden its therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Fingolimod Stearate Amide has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fingolimod Stearate Amide typically involves the modification of the Fingolimod molecule. One common method starts with the preparation of Fingolimod through a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The stearate amide group is then introduced through an amide coupling reaction, using reagents such as stearoyl chloride and a suitable amine base under controlled conditions .

Industrial Production Methods

Industrial production of Fingolimod Stearate Amide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Fingolimod Stearate Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amides, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Fingolimod Stearate Amide is unique due to its modified structure, which enhances its pharmacological properties and broadens its potential therapeutic applications. The addition of the stearate amide group improves its stability and bioavailability, making it a promising candidate for further research and development .

Biologische Aktivität

Fingolimod Stearate Amide (FSA) is a derivative of Fingolimod, primarily known for its application in treating relapsing forms of multiple sclerosis (MS). This article delves into the biological activity of FSA, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant research findings.

Fingolimod Stearate Amide primarily acts as a modulator of sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1–5R. This modulation results in the sequestration of lymphocytes within lymphoid tissues, effectively reducing their migration into inflamed areas. The compound promotes an anti-inflammatory phenotype (M2) in lymphocytes through the phosphorylation of STAT3, influencing various immune responses and inflammatory processes.

Pharmacokinetics

FSA exhibits distinct pharmacokinetic properties that are crucial for its therapeutic effectiveness:

  • Absorption : FSA is absorbed slowly, with a median time to maximum concentration (Tmax) around 12 hours.
  • Bioavailability : Over 85% of the administered dose is recovered in urine, indicating significant renal clearance.
  • Metabolism : FSA is phosphorylated to its active form, fingolimod phosphate (Fingolimod-P), which is then dephosphorylated back to the inactive form .

Table 1: Pharmacokinetic Parameters of Fingolimod

ParameterValue
AUC0-72h (ng.h/ml)28847.63 ± 5385.96
Cmax (ng/ml)509.37 ± 87.78
Tmax (h)14.50 (9.00 – 36.00)

Cellular Effects

FSA influences various cellular processes:

  • Cell Signaling : It alters signaling pathways associated with inflammation and immune response.
  • Gene Expression : FSA has been shown to modify gene expression profiles in immune cells, promoting anti-inflammatory responses.
  • Metabolic Pathways : The compound interacts with metabolic enzymes and can affect metabolic flux within cells .

Research Findings

Recent studies have explored the biological activity of Fingolimod Stearate Amide in various contexts:

  • In Vitro Studies : Research indicates that FSA binds moderately to human serum albumin (HSA), with a binding constant KA=4.26×103K_A=4.26\times 10^3. This binding affects its pharmacokinetic properties and therapeutic efficacy .
  • In Vivo Studies : Observational studies in patients with relapsing-remitting MS have demonstrated that FSA effectively reduces disease activity and improves patient outcomes over extended periods .
  • Toxicology Studies : Preclinical studies have shown that FSA does not significantly increase the risk of adverse effects on fertility or development, although it may impact growth parameters in juvenile models .

Case Study Analysis

A cross-sectional study conducted in Hungary assessed the long-term safety and efficacy of Fingolimod in a cohort of 570 patients over five years. The findings indicated a favorable safety profile with manageable side effects and sustained efficacy in controlling MS symptoms .

Eigenschaften

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBNYUXVNALWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242271-27-7
Record name N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD STEARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod Stearate Amide
Reactant of Route 2
Reactant of Route 2
Fingolimod Stearate Amide
Reactant of Route 3
Reactant of Route 3
Fingolimod Stearate Amide
Reactant of Route 4
Reactant of Route 4
Fingolimod Stearate Amide
Reactant of Route 5
Reactant of Route 5
Fingolimod Stearate Amide
Reactant of Route 6
Reactant of Route 6
Fingolimod Stearate Amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.